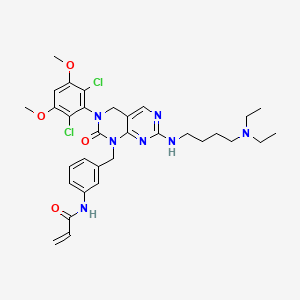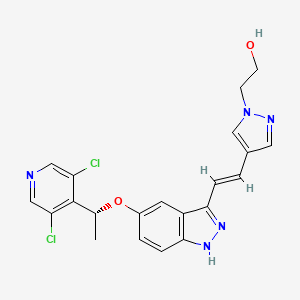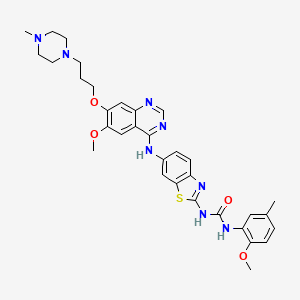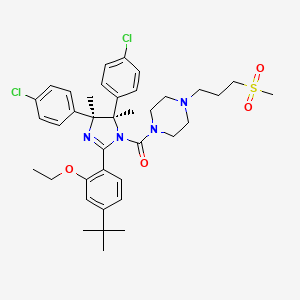
RG7112
科学的研究の応用
RO-5045337 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p53-MDM2 interaction and develop new inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Under clinical trials for the treatment of various cancers, including solid tumors, leukemias, and sarcomas.
Industry: Potential use in the development of new cancer therapies and diagnostic tools
作用機序
RO-5045337は、腫瘍抑制タンパク質p53を負に制御するタンパク質であるMDM2に結合することでその効果を発揮します。MDM2-p53相互作用を阻害することにより、RO-5045337はp53シグナル伝達を活性化し、癌細胞における細胞周期停止とアポトーシスを引き起こします。 この機序により、癌治療のための有望な候補となっています .
類似の化合物との比較
類似の化合物
Nutlin-3: 同様の作用機序を持つ、別のMDM2阻害剤。
MI-773: MDM2-p53相互作用も標的とする、小分子。
SAR405838: 臨床的可能性を持つ、強力で選択的なMDM2阻害剤.
独自性
RO-5045337は、その高い効力とMDM2に対する選択性、そして血脳関門を通過する能力によって、他に類を見ないものです。 これは、研究と臨床用途の両方に貴重なツールとなっています .
生化学分析
Biochemical Properties
RG7112 plays a crucial role in biochemical reactions by specifically targeting and binding to the MDM2 protein. MDM2 is a negative regulator of the p53 protein, which is a key tumor suppressor involved in cell cycle control, apoptosis, DNA repair, and senescence. By binding to MDM2 with high affinity, this compound blocks the interaction between MDM2 and p53, thereby preventing the degradation of p53. This interaction allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells expressing wild-type p53, this compound activates the p53 pathway, leading to cell cycle arrest and apoptosis. The compound has demonstrated potent antitumor activity against a range of solid tumor cell lines, with the best response observed in osteosarcoma cells with MDM2 gene amplification . Additionally, this compound has been shown to induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to the MDM2 protein, which blocks the interaction between MDM2 and p53. This binding occurs in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues . By preventing the degradation of p53, this compound allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis. The compound has also been shown to induce changes in gene expression, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. For example, oral administration of this compound to human xenograft-bearing mice at non-toxic concentrations caused dose-dependent changes in proliferation and apoptosis biomarkers, as well as tumor inhibition and regression . Additionally, the pharmacokinetics of this compound have been studied, revealing that high-dose consecutive daily treatment for 3-5 days is superior to weekly and low-dose/long-duration schedules in yielding high drug exposure and pharmacodynamic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered to mice bearing established subcutaneous xenografts at doses ranging from 50 to 200 mg/kg. The compound showed dose-dependent changes in proliferation and apoptosis biomarkers, with higher doses resulting in more significant tumor inhibition and regression . At high doses, this compound has been associated with toxic effects such as thrombocytopenia, highlighting the importance of optimizing dosage for therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that activate the p53 pathway in cancer cells. By inhibiting the interaction between MDM2 and p53, this compound allows p53 to accumulate and activate its downstream targets, leading to cell cycle arrest and apoptosis . The compound has also been shown to interact with other metabolic enzymes and cofactors, further contributing to its antitumor effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to penetrate tumor cells in vivo and activate the p53 pathway, leading to cell cycle arrest and apoptosis . Pharmacokinetic profiling of this compound in mice has demonstrated that the compound significantly crosses the blood-brain and blood-tumor barriers, allowing it to reach and exert its effects on tumor cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound binds to the MDM2 protein in the p53 pocket, preventing the degradation of p53 and allowing it to accumulate in the nucleus . This accumulation of p53 in the nucleus leads to the activation of its downstream targets, resulting in cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce changes in the localization of other proteins involved in the p53 pathway, further contributing to its antitumor effects .
準備方法
合成経路と反応条件
RO-5045337の合成は、イミダゾール環の形成や様々な置換基の導入など、複数のステップを含みます。主なステップには以下のようなものがあります。
- 縮合反応によるイミダゾール環の形成。
- 置換反応によるクロロフェニル基の導入。
- フリーデル・クラフツアルキル化によるtert-ブチル基とエトキシフェニル基の付加。
- ピペラジン誘導体との最終的なカップリング .
工業生産方法
RO-5045337の工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、高収率反応、効率的な精製方法、最終製品の純度と均一性を確保するための厳格な品質管理が含まれます .
化学反応の分析
反応の種類
RO-5045337は、以下のような様々な種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することがあります。
還元: 還元反応は、分子上の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応によって形成される主な生成物には、官能基が修飾されたRO-5045337の様々な誘導体が含まれ、これらはさらなる研究開発に使用することができます .
科学研究における用途
RO-5045337は、以下のような幅広い科学研究における用途があります。
化学: p53-MDM2相互作用を研究し、新しい阻害剤を開発するためのツール化合物として使用されています。
生物学: 癌細胞における細胞周期制御とアポトーシスへの影響について調査されています。
医学: 固形腫瘍、白血病、肉腫など、様々な癌の治療のための臨床試験中です。
類似化合物との比較
Similar Compounds
Nutlin-3: Another MDM2 inhibitor with a similar mechanism of action.
MI-773: A small molecule that also targets the MDM2-p53 interaction.
SAR405838: A potent and selective MDM2 inhibitor with clinical potential.
Uniqueness
RO-5045337 is unique due to its high potency and selectivity for MDM2, as well as its ability to cross the blood-brain barrier. This makes it a valuable tool for both research and clinical applications .
特性
IUPAC Name |
[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKPEROWUKSBK-QPPIDDCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240182 | |
| Record name | RO-5045337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939981-39-2 | |
| Record name | RO-5045337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5045337 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-5045337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5045337 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of RG7112?
A1: this compound exerts its anti-tumor activity by selectively binding to MDM2, a negative regulator of the tumor suppressor protein p53. [, , , ]. This binding disrupts the MDM2-p53 interaction, preventing p53 degradation and leading to the activation of the p53 pathway [, , , , , ].
Q2: What are the downstream consequences of p53 activation by this compound?
A2: Activation of the p53 pathway by this compound triggers a cascade of events, including:
- Cell cycle arrest: this compound induces cell cycle arrest primarily in the G1 and G2 phases []. This arrest allows cells to repair DNA damage or undergo apoptosis if the damage is irreparable.
- Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells expressing wild-type p53 [, , , ]. This effect is observed both in vitro and in vivo.
- Inhibition of Stemness Genes: In B-cell acute lymphoblastic leukemia (B-ALL) cells with wild-type p53, this compound treatment was associated with the downregulation of stemness genes, suggesting a potential impact on cancer stem cells [].
- Modulation of DNA Repair: this compound, in combination with temozolomide (TMZ), was found to delay the repair of TMZ-mediated DNA damage in glioblastoma cells, suggesting an additional mechanism for its antitumor activity [].
Q3: How does MDM2 normally regulate p53?
A3: MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Under normal conditions, MDM2 and p53 exist in a tightly regulated negative feedback loop. When p53 levels rise, MDM2 expression is induced, leading to p53 ubiquitination and degradation. This delicate balance ensures p53 levels remain low in the absence of cellular stress.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C38H45ClF2N6O3, and its molecular weight is 703.29 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data was not provided within the reviewed research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of small molecule compounds like this compound.
Q6: What is the pharmacokinetic profile of this compound?
A6: this compound is orally bioavailable and exhibits a favorable pharmacokinetic profile.
- Absorption: Food intake, particularly high-energy/high-fat meals, enhances the oral bioavailability of this compound by approximately two-fold [].
- Distribution: this compound demonstrates adequate distribution to tumor tissues, including those within the brain, as evidenced by studies in glioblastoma models [, , ].
Q7: What is the half-life of this compound?
A7: The mean terminal elimination half-life of this compound is approximately 1.5 days [].
Q8: What is the relationship between this compound exposure and pharmacodynamic response?
A8: Studies demonstrate a strong correlation between this compound exposure and pharmacodynamic markers of p53 activation, such as serum MIC-1 levels [, , , ]. Increased this compound exposure is associated with higher MIC-1 levels, indicating target engagement and activation of the p53 pathway.
Q9: What cancer types have shown sensitivity to this compound in preclinical studies?
A9: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancer models, including:
- Acute Lymphoblastic Leukemia (ALL): this compound exhibits significant efficacy against ALL, particularly in infant MLL-rearranged ALL, inducing regressions and enhancing the efficacy of standard chemotherapy regimens [, , , ].
- Acute Myeloid Leukemia (AML): this compound demonstrates single-agent activity in AML, including complete remissions (CRs) [, , , ]. It also shows synergistic effects with cytarabine in AML patients, particularly in elderly and heavily pretreated individuals [].
- Chronic Lymphocytic Leukemia (CLL): this compound induces apoptosis in CLL cells, leading to decreased white blood cell counts and clinical responses [, , ].
- Glioblastoma Multiforme (GBM): this compound, alone or in combination with TMZ, shows promise in treating GBM, particularly in MDM2-amplified subtypes. It demonstrates synergistic effects with TMZ and the AKT inhibitor GDC0068, delaying tumor progression and improving survival in preclinical models [, , , ].
- Myelofibrosis (MF): this compound, in combination with pegylated interferon α 2a (Peg-IFNα 2a), effectively targets JAK2V617F-positive progenitor and stem cells in myelofibrosis, reducing disease burden and improving symptoms [, ].
- Ovarian Clear Cell Carcinoma: this compound shows potent anti-tumor activity in ovarian clear cell carcinoma models, suppressing cell viability, inducing apoptosis, and reducing tumor growth [].
- Well-differentiated and Dedifferentiated Liposarcomas (WD/DD LPS): this compound demonstrates promising activity in WD/DD LPS, inducing apoptosis and decreasing proliferation in a neoadjuvant setting [].
Q10: What is the evidence for this compound's efficacy in infant MLL-rearranged ALL?
A10: Studies utilizing patient-derived xenografts of infant MLL-rearranged ALL demonstrated that this compound effectively induces p53 upregulation, cell cycle arrest, and apoptosis in these leukemia cells [, , , ]. Additionally, this compound enhances the efficacy of standard induction-type chemotherapy regimens in this aggressive leukemia subtype [, , , ].
Q11: Has this compound shown any activity in glioblastoma models?
A11: Yes, preclinical studies have shown this compound exhibits promising activity in glioblastoma models, particularly in those harboring MDM2 amplification [, , , , ]. The combination of this compound with TMZ and an AKT inhibitor (GDC0068) has shown synergistic effects in inhibiting tumor growth and prolonging survival in both ectopic and orthotopic xenograft models [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


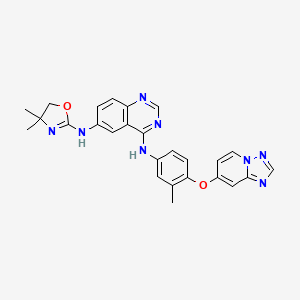
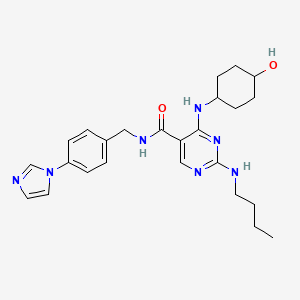

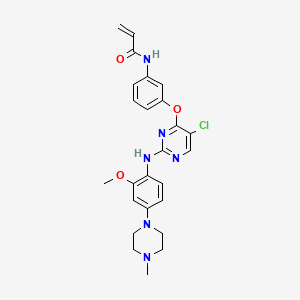
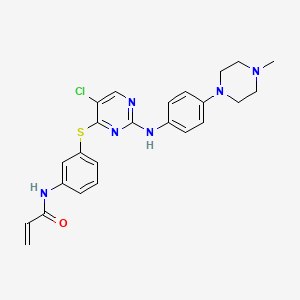

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

